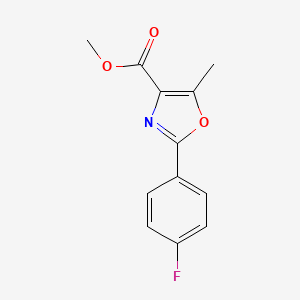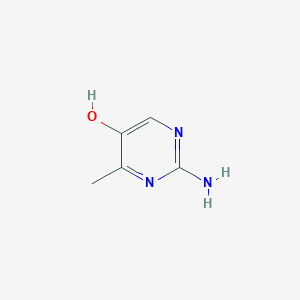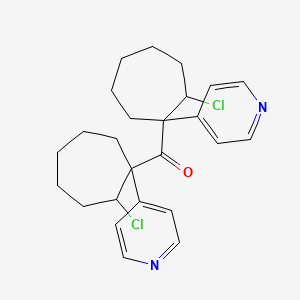
2-Chloro-4-pyridylcycloheptylketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-pyridylcycloheptyl ketone is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.72 g/mol. This compound is known for its applications in various fields, including medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pyridylcycloheptyl ketone can be achieved through several methods. One efficient method involves the palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature under phosphine-free conditions . This method offers excellent yields and overcomes common disadvantages of Friedel-Crafts acylation procedures.
Industrial Production Methods
Industrial production methods for 2-Chloro-4-pyridylcycloheptyl ketone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced catalytic systems to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-pyridylcycloheptyl ketone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-pyridylcycloheptyl ketone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-pyridylcycloheptyl ketone involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often includes binding to enzymes or receptors, leading to modulation of biological processes. For example, in medicinal applications, it may inhibit or activate specific enzymes, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-pyridylcyclohexyl ketone
- 2-Chloro-4-pyridylcyclopentyl ketone
- 2-Chloro-4-pyridylcyclobutyl ketone
Uniqueness
2-Chloro-4-pyridylcycloheptyl ketone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its larger cycloheptyl ring compared to similar compounds may result in different steric and electronic effects, influencing its reactivity and interactions with molecular targets .
Eigenschaften
Molekularformel |
C25H30Cl2N2O |
|---|---|
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
bis(2-chloro-1-pyridin-4-ylcycloheptyl)methanone |
InChI |
InChI=1S/C25H30Cl2N2O/c26-21-7-3-1-5-13-24(21,19-9-15-28-16-10-19)23(30)25(20-11-17-29-18-12-20)14-6-2-4-8-22(25)27/h9-12,15-18,21-22H,1-8,13-14H2 |
InChI-Schlüssel |
RISSLZLSNGREIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)(C2=CC=NC=C2)C(=O)C3(CCCCCC3Cl)C4=CC=NC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


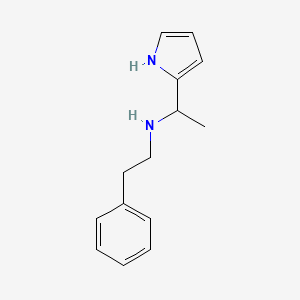
![1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B11765414.png)

![1-(Benzo[d]thiazol-5-yl)ethanamine](/img/structure/B11765436.png)
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
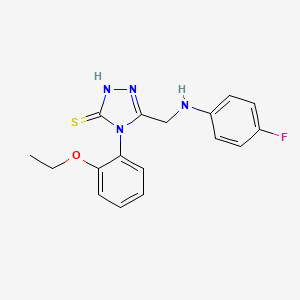
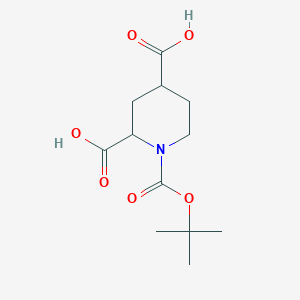
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)


